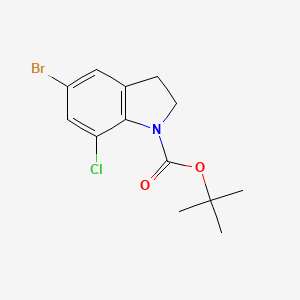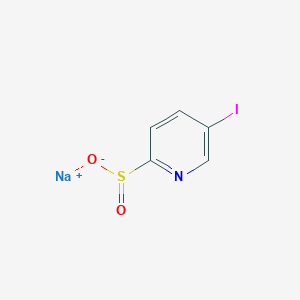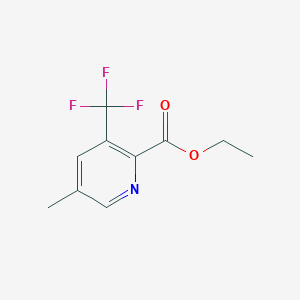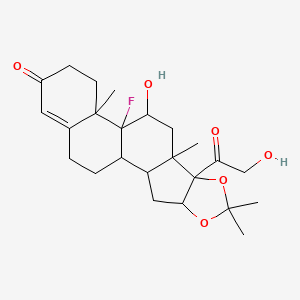
Ethyl 2-bromo-6-iodo-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-6-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, featuring bromine and iodine substituents on the benzene ring, along with an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methylbenzoate precursor. One common method involves:
Bromination: Starting with 3-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 2-bromo-3-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to form ethyl 2-bromo-3-methylbenzoate.
Iodination: Finally, iodination is performed using iodine (I2) and a suitable oxidizing agent such as silver nitrate (AgNO3) to introduce the iodine atom at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.
Oxidation: The major product is 2-bromo-6-iodo-3-methylbenzoic acid.
Reduction: The major product is 2-bromo-6-iodo-3-methylbenzyl alcohol.
Applications De Recherche Scientifique
Ethyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-6-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-bromo-3-methylbenzoate: Lacks the iodine substituent, resulting in different reactivity and biological activity.
Ethyl 2-iodo-3-methylbenzoate: Lacks the bromine substituent, which may affect its chemical properties and applications.
Ethyl 2-chloro-6-iodo-3-methylbenzoate:
The unique combination of bromine and iodine in this compound makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10BrIO2 |
|---|---|
Poids moléculaire |
368.99 g/mol |
Nom IUPAC |
ethyl 2-bromo-6-iodo-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
Clé InChI |
JZTISFKVOKQZDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1Br)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
